4-(4-Bromo-2-propylphenoxy)piperidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Bromo-2-propylphenoxy)piperidine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. It is commonly used in medical research for its potential therapeutic effects and in industrial research for its use in manufacturing processes.
Preparation Methods
The synthesis of 4-(4-Bromo-2-propylphenoxy)piperidine hydrochloride involves several steps. One common method includes the reaction of 4-bromo-2-propylphenol with piperidine in the presence of a suitable base to form the intermediate compound, which is then converted to its hydrochloride salt. The reaction conditions typically involve heating and the use of solvents such as ethanol or methanol .
Industrial production methods often utilize continuous flow reactions and microwave irradiation to enhance the efficiency and yield of the synthesis. These methods allow for better control over reaction conditions and can be scaled up for large-scale production .
Chemical Reactions Analysis
4-(4-Bromo-2-propylphenoxy)piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of the corresponding amine.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium azide or potassium cyanide, leading to the formation of azides or nitriles.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, and catalysts such as palladium on carbon or copper(I) iodide. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
4-(4-Bromo-2-propylphenoxy)piperidine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: It is used in the manufacturing of pharmaceuticals and other chemical products
Mechanism of Action
The mechanism of action of 4-(4-Bromo-2-propylphenoxy)piperidine hydrochloride involves its interaction with specific molecular targets and pathways. It is believed to act as an antagonist or inhibitor of certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is thought to affect neurotransmitter systems and signal transduction pathways .
Comparison with Similar Compounds
4-(4-Bromo-2-propylphenoxy)piperidine hydrochloride can be compared with other similar compounds, such as:
4-Bromopiperidine: A related compound used as a starting material in various chemical syntheses.
4-(4-Bromo-2-methylphenoxy)piperidine hydrochloride: A similar compound with a methyl group instead of a propyl group, which may exhibit different chemical and biological properties.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical reactivity and potential therapeutic effects .
Properties
IUPAC Name |
4-(4-bromo-2-propylphenoxy)piperidine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrNO.ClH/c1-2-3-11-10-12(15)4-5-14(11)17-13-6-8-16-9-7-13;/h4-5,10,13,16H,2-3,6-9H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIRGJAHOCJMGKC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C=CC(=C1)Br)OC2CCNCC2.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BrClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.